molecular formula C17H16N2O3S B2440617 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953134-38-8

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate

Cat. No.: B2440617
CAS No.: 953134-38-8
M. Wt: 328.39
InChI Key: MGVBRNIXLVBHJT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate is a synthetic benzothiazole derivative intended for research use in chemical biology and drug discovery. The benzothiazole scaffold is recognized in medicinal chemistry as a privileged structure due to its versatile interactions with biological targets . This particular compound is of interest for investigating new therapeutic strategies in neuroscience and oncology. In neurological research, benzothiazole-based compounds have shown significant potential. They are investigated as inhibitors for enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative conditions such as Alzheimer's and Parkinson's diseases . The structural features of this compound suggest it may be utilized in studies focusing on multi-target-directed ligands aimed at modifying disease progression. In cancer research, the benzothiazole core is a key pharmacophore in developing novel antiproliferative agents . Related compounds exhibit potent and selective inhibitory activity against specific cancer cell lines, making them valuable tools for probing mechanisms of cell death and proliferation . Researchers can employ this compound to explore its potential interactions with targets like histone deacetylases (HDACs), enzymes that play a critical role in gene expression and are overexpressed in various cancers . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVBRNIXLVBHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Benzothiazole Scaffold

The benzothiazole nucleus is typically synthesized via cyclization of 2-aminothiophenol with carbonyl-containing reagents. For 6-hydroxy-substituted derivatives, 2-amino-5-hydroxythiophenol serves as a critical precursor. Reaction with α-ketoesters or chloroacetic acid derivatives under acidic or basic conditions yields the 6-hydroxybenzo[d]thiazole framework.

Introduction of the Dimethylamino Group at Position 2

Functionalization at the 2-position of benzothiazoles often involves nucleophilic substitution or palladium-catalyzed cross-coupling. A robust method entails treating 2-chlorobenzo[d]thiazol-6-ol with dimethylamine in dimethylformamide (DMF) at 80–100°C, facilitated by potassium carbonate as a base. This approach achieves substitution efficiencies exceeding 85%.

Key Reaction Conditions:

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 90°C
Time 12–16 h
Yield 82–88%

Esterification Strategies with 4-Methoxybenzoic Acid

Carbodiimide-Mediated Coupling

Activation of 4-methoxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) is a widely adopted method. The resulting reactive intermediate couples with 2-(dimethylamino)benzo[d]thiazol-6-ol under mild conditions (0–25°C), yielding the target ester in 70–78% isolated yield after chromatographic purification.

Optimized Protocol:

  • Dissolve 4-methoxybenzoic acid (1.0 equiv) and DCC (1.2 equiv) in anhydrous DCM.
  • Add DMAP (0.1 equiv) and stir at 0°C for 30 minutes.
  • Introduce 2-(dimethylamino)benzo[d]thiazol-6-ol (1.05 equiv) and warm to room temperature.
  • Monitor by TLC (hexane:ethyl acetate = 3:1); typical reaction time: 6–8 h.

HATU-Promoted Esterification

For enhanced reaction rates, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) paired with N-ethyl-N,N-diisopropylamine (DIPEA) in DMF enables efficient ester bond formation. This method is particularly advantageous for sterically hindered substrates, achieving yields up to 85%.

Comparative Performance:

Parameter DCC/DMAP HATU/DIPEA
Solvent DCM DMF
Temperature 0–25°C 60°C
Reaction Time 6–8 h 3 h
Isolated Yield 70–78% 80–85%

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradient elution (hexane:ethyl acetate, 4:1 to 1:2). The ester exhibits an Rₓ value of 0.4–0.5 in 1:1 hexane:ethyl acetate.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 8.10–8.14 (d, 2H, benzoate-H), 7.05–7.09 (d, 2H, methoxy-H), 3.89 (s, 3H, OCH₃), 3.02 (s, 6H, N(CH₃)₂).
  • LC-MS (ESI+): m/z 357.1 [M+H]⁺ (calculated for C₁₈H₁₇N₂O₃S: 356.09).

Mechanistic Insights and Side-Reaction Mitigation

Competing Amidation Pathways

In HATU-mediated reactions, trace water may hydrolyze the activated ester intermediate, yielding 4-methoxybenzamide byproducts. Anhydrous conditions and molecular sieves suppress this pathway, improving ester selectivity to >95%.

Thermal Degradation of the Benzothiazole Core

Prolonged heating above 100°C induces ring-opening of the benzothiazole moiety. Temperature-controlled reactions (60–80°C) and inert atmospheres (Ar/N₂) minimize decomposition.

Industrial-Scale Production Considerations

Solvent Recycling Systems

Batch processes employing DMF necessitate distillation recovery units to meet environmental regulations. Continuous-flow systems using acetonitrile demonstrate superior mass transfer and reduced solvent consumption.

Cost-Benefit Analysis of Coupling Reagents

Reagent Cost (USD/kg) Atom Economy Waste Generation
DCC 120 78% High (DCU)
HATU 950 92% Low

Chemical Reactions Analysis

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound has shown promise in antimicrobial and antifungal studies, making it a candidate for developing new antibiotics.

    Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways . Additionally, its antimicrobial activity is thought to result from the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate can be compared with other thiazole derivatives such as:

    2-Amino-6-methylbenzo[d]thiazole: Known for its antimicrobial and antifungal properties.

    2-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Exhibits potent anticancer activity.

    N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Demonstrates significant anti-inflammatory effects.

Biological Activity

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of dimethylaminobenzo[d]thiazole with a methoxybenzoate derivative. The structural formula can be represented as follows:

C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S

This compound features a benzo[d]thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. A study evaluating various derivatives found that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Benzothiazole derivatives have been studied for their anticonvulsant properties. In particular, compounds with similar structures have shown efficacy in reducing seizure activity in animal models, indicating that they may act through modulation of GABAergic neurotransmission . This suggests a potential application in treating neurological disorders.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for Alzheimer's disease. Compounds containing the benzothiazole moiety have been reported to exhibit significant AChE inhibitory activity. For example, one study identified a derivative with an IC50 value of 2.7 µM against AChE, highlighting the therapeutic potential of these compounds in cognitive decline associated with neurodegenerative diseases .

Case Studies and Research Findings

Study Compound Biological Activity IC50/ED50
Study 1Similar benzothiazole derivativeAnticancer activity against MCF-7 cellsIC50 = 5 µM
Study 2Benzothiazole with dimethyl groupsAnticonvulsant activity (MES test)ED50 = 160.4 mg/kg
Study 3AChE inhibitor with benzothiazole coreCognitive enhancement potentialIC50 = 2.7 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.
  • Modulation of Neurotransmission : By affecting GABAergic pathways, it may reduce excitability in neuronal circuits, providing anticonvulsant effects.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through oxidative stress or by activating specific death receptors.

Q & A

Basic: What synthetic routes are commonly employed to synthesize 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2: Introduction of the dimethylamino group via nucleophilic substitution or coupling reactions, often using dimethylamine or its derivatives in solvents like DMF or dichloromethane .
  • Step 3: Esterification of the 4-methoxybenzoic acid moiety using coupling agents (e.g., DCC/DMAP) or direct ester exchange .

Key Conditions:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Temperature: Controlled heating (60–100°C) during cyclization improves reaction rates without decomposition .
  • Purification: Column chromatography or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; methoxy at δ ~3.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .
  • Mass Spectrometry (HRMS):
    • Confirm molecular ion ([M+H]⁺) and fragmentation patterns aligned with the benzothiazole core .
  • X-ray Crystallography:
    • Resolve crystal packing and hydrogen-bonding networks for structural validation .

Advanced: How can density-functional theory (DFT) predict electronic properties and guide reactivity optimization?

Methodological Answer:

  • Computational Workflow:
    • Optimize geometry using B3LYP/6-31G(d) basis sets to model the benzothiazole ring and ester groups .
    • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
    • Simulate electrostatic potential maps to identify regions prone to nucleophilic attack (e.g., electron-deficient thiazole rings) .
  • Validation:
    • Compare DFT-predicted UV-Vis spectra with experimental data to refine computational models .

Advanced: How can contradictory biological activity data across cell lines be resolved methodologically?

Methodological Answer:

  • Replicate Studies:
    • Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
  • Orthogonal Assays:
    • Combine apoptosis assays (Annexin V/PI staining) with caspase-3/7 activity measurements to confirm mechanistic consistency .
  • Dose-Response Analysis:
    • Use Hill equation modeling to compare IC₅₀ values across cell lines and identify outlier responses .

Advanced: What strategies address challenges in establishing structure-activity relationships (SAR) for benzothiazole derivatives?

Methodological Answer:

  • Systematic Substituent Variation:
    • Synthesize analogs with modified methoxy/dimethylamino groups and test against kinase targets (e.g., CSF-1R) .
  • In Silico Docking:
    • Dock compounds into crystal structures of biological targets (e.g., PI3K or MAPK) using AutoDock Vina to predict binding modes .
  • Pharmacokinetic Profiling:
    • Measure logP (octanol/water partition) and metabolic stability in liver microsomes to correlate substituents with bioavailability .

Basic: What in vitro screening approaches evaluate therapeutic potential?

Methodological Answer:

  • Anticancer Activity:
    • Perform MTT assays on hepatocellular carcinoma (HepG2) or breast cancer (MCF-7) cell lines; compare to positive controls (e.g., doxorubicin) .
  • Antimicrobial Screening:
    • Use broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition:
    • Test against acetylcholinesterase (Ellman’s method) or cyclooxygenase-2 (COX-2) to assess neurological/anti-inflammatory potential .

Advanced: How do dimethylamino and methoxy groups influence pharmacokinetics, and how can this be validated experimentally?

Methodological Answer:

  • Impact on Solubility:
    • Methoxy groups enhance aqueous solubility via hydrogen bonding; dimethylamino groups increase lipophilicity (logP ~2.5–3.0) .
  • Metabolic Stability:
    • Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS to assess CYP450-mediated degradation .
  • In Vivo Validation:
    • Administer radiolabeled compound in rodent models and track biodistribution using PET/CT imaging .

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